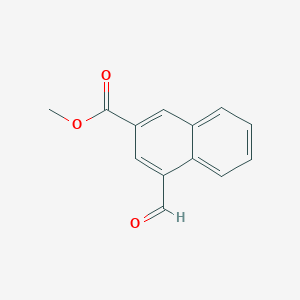

methyl 4-formylnaphthalene-2-carboxylate

Description

Methyl 4-formylnaphthalene-2-carboxylate (C₁₃H₁₀O₃) is a naphthalene derivative featuring a methyl ester group at position 2 and a formyl substituent at position 4 of the naphthalene ring. Its molecular weight is 236.27 g/mol, and it is identified by the CAS registry number EN300-39873784 . The compound combines aromatic stability with reactive functional groups (ester and aldehyde), making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, dyes, and polymers.

The formyl group enhances electrophilic reactivity, enabling participation in condensation reactions (e.g., Schiff base formation), while the methyl ester contributes to solubility in organic solvents and modulates steric effects.

Properties

IUPAC Name |

methyl 4-formylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c1-16-13(15)10-6-9-4-2-3-5-12(9)11(7-10)8-14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKMCODHSKKSIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-formylnaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the formylation of methyl naphthalene-2-carboxylate using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 4-position of the naphthalene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Vilsmeier-Haack reactions with optimized conditions to ensure high yield and purity. The reaction mixture is usually subjected to rigorous purification processes, including recrystallization and chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formylnaphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene ring can be further functionalized.

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Electrophiles such as halogens (Br2, Cl2) or nitronium ions (NO2+).

Major Products:

Oxidation: Methyl 4-carboxynaphthalene-2-carboxylate.

Reduction: Methyl 4-hydroxymethylnaphthalene-2-carboxylate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-formylnaphthalene-2-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of aromatic substitution reactions.

Biology: The compound can be used in the development of fluorescent probes due to its aromatic structure, which can exhibit fluorescence under certain conditions.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may utilize this compound.

Industry: It can be used in the production of dyes, pigments, and other materials that require aromatic compounds as precursors.

Mechanism of Action

The mechanism of action of methyl 4-formylnaphthalene-2-carboxylate depends on its specific application. In chemical reactions, the formyl group and carboxylate ester group can participate in various transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Methyl 4-Hydroxy-1-Phenylnaphthalene-2-Carboxylate

- Structure : Substitutes the formyl group with a hydroxyl (-OH) group at position 4 and introduces a phenyl group at position 1 .

- Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the formyl analogue.

Methyl 4-(Acetyloxy)-6-Methyl-2-Naphthalenecarboxylate

- Structure : Replaces the formyl group with an acetyloxy (-OAc) group at position 4 and adds a methyl group at position 6 .

- Key Differences :

- The acetyloxy group improves hydrolytic stability compared to the aldehyde but reduces electrophilicity.

- The additional methyl group increases molecular weight (C₁₅H₁₄O₄; MW: 258.27 g/mol) and may influence crystal packing and melting points.

Sandaracopimaric Acid Methyl Ester and Related Diterpenoid Esters

- Structure: Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester, C₂₁H₃₂O₂) feature complex aliphatic frameworks instead of aromatic naphthalene systems .

- Key Differences :

- Aliphatic structures confer lower melting points and higher volatility compared to aromatic analogues.

- Reduced conjugation leads to lower UV absorption and distinct spectroscopic profiles.

Physical and Chemical Properties Comparison

Key Trends :

- Aromatic vs. Aliphatic Systems: Aromatic esters (naphthalene derivatives) exhibit higher thermal stability and melting points than aliphatic diterpenoid esters .

- Substituent Effects : Formyl groups increase reactivity (e.g., in nucleophilic additions) compared to hydroxyl or acetyloxy groups, which prioritize stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.